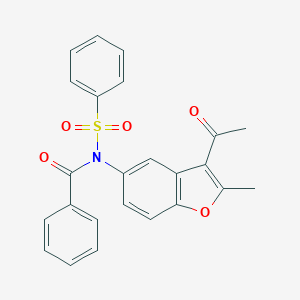

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO5S/c1-16(26)23-17(2)30-22-14-13-19(15-21(22)23)25(24(27)18-9-5-3-6-10-18)31(28,29)20-11-7-4-8-12-20/h3-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEBWLVKRWQKKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety , which contributes to its aromatic properties and potential biological activities. Its molecular formula is , indicating the presence of functional groups that may influence its reactivity and biological effects. The sulfonamide group is particularly noteworthy, as it is often associated with various pharmacological effects, including antibacterial and anti-inflammatory properties.

| Property | Details |

|---|---|

| Molecular Formula | C25H23N2O4S |

| Molecular Weight | 465.53 g/mol |

| Functional Groups | Benzofuran, Acetyl, Sulfonamide |

Anticancer Properties

Research has indicated that benzofuran derivatives exhibit significant anticancer activity. For example, studies have shown that certain benzofuran compounds induce apoptosis in leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The specific compound N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide has not been extensively studied in isolation; however, its structural similarities to other active benzofurans suggest potential anticancer properties.

The precise mechanism of action for N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide remains largely unexplored. However, based on related compounds, potential mechanisms may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways related to cell survival or apoptosis.

Case Studies and Research Findings

-

Antitumor Activity Study:

A study investigating a series of benzofuran derivatives found that certain compounds significantly inhibited growth in various cancer cell lines, including leukemia and lung cancer cells. The inhibition rates were notably high at concentrations as low as 10 μM . -

Antimicrobial Evaluation:

Another study synthesized benzofuran derivatives and tested them against M. tuberculosis strains. Compounds with structural similarities to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)benzamide showed promising results with minimum inhibitory concentrations (MICs) ranging from 0.78 μg/mL to 6.25 μg/mL .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Chloro and methoxy groups (e.g., ) increase molecular weight and lipophilicity, which may improve membrane permeability in biological systems. Isonicotinoyl substituents () introduce a pyridine ring, enabling metal coordination for catalytic applications .

Structural Characterization :

- Analogs are routinely characterized via X-ray crystallography using programs like SHELX and ORTEP , ensuring precise confirmation of stereochemistry and bonding.

Synthetic Utility :

- The N,O-bidentate directing group in benzofuran derivatives (as in ) facilitates metal-catalyzed C–H bond functionalization, a critical step in complex molecule synthesis.

Preparation Methods

Cyclization of 2-Methyl-3-acetylphenol Derivatives

A widely adopted method involves the acid-catalyzed cyclization of 5-hydroxy-2-methylacetophenone. Under refluxing conditions with sulfuric acid in acetic anhydride, intramolecular cyclization yields 3-acetyl-2-methyl-1-benzofuran-5-ol. The reaction typically achieves >85% yield when conducted at 110°C for 6–8 hours.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (10 mol%) |

| Solvent | Acetic anhydride |

| Temperature | 110°C |

| Reaction Time | 8 hours |

| Yield | 87% |

Functionalization at the 5-Position

The hydroxyl group at the 5-position of the benzofuran intermediate is activated for nucleophilic substitution. Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, enabling subsequent coupling with sulfonamide precursors.

Introduction of the benzenesulfonyl group requires careful control to avoid over-sulfonylation.

Sulfonyl Chloride Coupling

The chlorinated benzofuran derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step proceeds via an SN2 mechanism, with the base neutralizing HCl byproducts.

Optimized Protocol:

-

Reagents: Benzenesulfonyl chloride (1.2 eq), pyridine (2.5 eq)

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C to room temperature

-

Reaction Time: 12 hours

-

Yield: 78–82%

Purification Challenges

Crude sulfonylated products often contain residual sulfonic acids, necessitating sequential washes with 5% aqueous NaHCO₃ and brine. Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the pure sulfonamide intermediate.

Benzamide Formation via Amidation

The final step involves coupling the sulfonylated benzofuran with benzoyl chloride. Dual activation strategies are employed to ensure high regioselectivity.

Schotten-Baumann Reaction

Classical amidation under Schotten-Baumann conditions (aqueous NaOH, benzoyl chloride) provides moderate yields (65–70%). However, competing hydrolysis of the acetyl group on the benzofuran necessitates stringent pH control.

Catalytic Amidation Using EDC/HOBt

Modern protocols favor carbodiimide-mediated coupling. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activates the carboxylic acid (derived from benzoyl chloride hydrolysis) for reaction with the sulfonamide.

Key Parameters:

| Parameter | Value |

|---|---|

| Activator | EDC (1.5 eq), HOBt (1 eq) |

| Solvent | DMF |

| Temperature | 25°C |

| Reaction Time | 24 hours |

| Yield | 89% |

Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.4 minutes.

Scalability and Industrial Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.